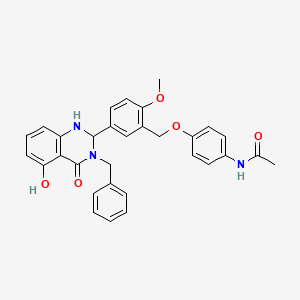
ML-109
Overview
Description
ML109, also known as CID-25246343, is a potent and full agonist of the thyroid stimulating hormone receptor (TSHR). It has an effective concentration (EC50) of 40 nanomolar. This compound is the first selective and orally available small-molecule TSHR agonist, making it a valuable pharmacological tool for studying TSHR biology in both thyroidal and extrathyroidal tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ML109 involves multiple steps, including the formation of an aminal functional group. The exact synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized as a powder and can be dissolved in dimethyl sulfoxide (DMSO) for use in various experiments .
Industrial Production Methods: Industrial production methods for ML109 are not widely documented.
Chemical Reactions Analysis
Types of Reactions: ML109 undergoes hydrolysis and other degradation mechanisms. It is surprisingly stable under neutral and basic conditions but degrades at low pH levels .
Common Reagents and Conditions:
Hydrolysis: ML109 contains an aminal functional group that is subject to hydrolysis. The compound is stable at neutral and basic pH but degrades at acidic pH.
Degradation: The compound has a half-life of approximately 16 hours at neutral and basic conditions and about 3 hours at low pH.
Major Products Formed: The major products formed from the degradation of ML109 are not explicitly detailed in the available literature. the stability and degradation pathways are crucial for its application in various research settings .
Scientific Research Applications
ML109 is used extensively in scientific research due to its role as a TSHR agonist. Its applications include:
Chemistry: Studying the binding and activation mechanisms of TSHR.
Biology: Investigating the role of TSHR in thyroidal and extrathyroidal tissues.
Medicine: Exploring potential therapeutic applications for thyroid-related disorders.
Industry: Used as a research tool in the development of new drugs targeting TSHR .
Mechanism of Action
ML109 exerts its effects by binding to and activating the thyroid stimulating hormone receptor (TSHR). This activation leads to an increase in cyclic adenosine monophosphate (cAMP) accumulation in cells expressing TSHR. The compound binds within the transmembrane helical bundle of TSHR, initiating a cascade of intracellular signaling pathways that ultimately result in the physiological effects associated with TSHR activation .
Comparison with Similar Compounds
NCGC00229600: An allosteric inverse thyrotropin receptor agonist.
TSHR antagonist S37: A selective and competitive antagonist of the thyrotropin receptor.
Teprotumumab: A human monoclonal antibody that blocks the insulin-like growth factor 1 receptor (IGF-1R) and inhibits TSH and IGF-1 action in fibrocytes
Uniqueness of ML109: ML109 is unique due to its high potency and selectivity as a TSHR agonist. Unlike other compounds, it is the first orally available small-molecule TSHR agonist, making it a valuable tool for both in vitro and in vivo studies. Its stability under neutral and basic conditions further enhances its utility in various research applications .
Properties
IUPAC Name |
N-[4-[[5-(3-benzyl-5-hydroxy-4-oxo-1,2-dihydroquinazolin-2-yl)-2-methoxyphenyl]methoxy]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N3O5/c1-20(35)32-24-12-14-25(15-13-24)39-19-23-17-22(11-16-28(23)38-2)30-33-26-9-6-10-27(36)29(26)31(37)34(30)18-21-7-4-3-5-8-21/h3-17,30,33,36H,18-19H2,1-2H3,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVXFGNCHKHBPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C3NC4=C(C(=CC=C4)O)C(=O)N3CC5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401015743 | |
| Record name | N-(4-{[5-(3-benzyl-5-hydroxy-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2-methoxyphenyl]methoxy}phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186649-91-1 | |
| Record name | N-(4-{[5-(3-benzyl-5-hydroxy-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2-methoxyphenyl]methoxy}phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ML-109 interact with TSHR?
A1: this compound binds to an allosteric site on TSHR, distinct from the TSH binding site []. This binding induces conformational changes in the receptor, promoting its active state.
Q2: What are the downstream effects of this compound binding to TSHR?
A2: Upon binding, this compound facilitates the interaction between the extracellular domain (ECD) and the transmembrane domain of TSHR []. This interaction is crucial for receptor activation and subsequent downstream signaling, leading to the production of thyroid hormone (TH) [].
Q3: What is the molecular formula and weight of this compound?
A3: While the provided research excerpts don't explicitly state the molecular formula and weight of this compound, they can be deduced from its chemical name, N-[4-[[5-[5-hydroxy-4-oxo-3-(phenylmethyl)-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide.
Q4: Is there any spectroscopic data available for this compound?
A4: The provided research excerpts do not include specific spectroscopic data for this compound.
Q5: Are there studies investigating the material compatibility and stability of this compound?
A5: The provided research focuses on the biological activity of this compound. Further studies are needed to explore its material compatibility and stability under various conditions.
Q6: Does this compound exhibit any catalytic properties?
A6: this compound is described as an allosteric agonist of TSHR, implying it binds to the receptor and modulates its activity rather than catalyzing a chemical reaction [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride](/img/structure/B3088693.png)
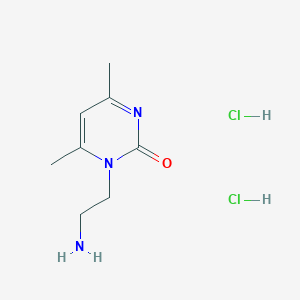

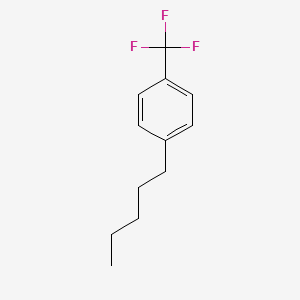
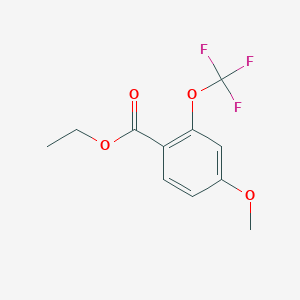
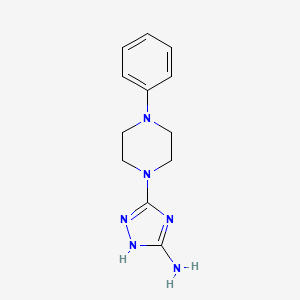
![3-[4-(4-fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B3088734.png)
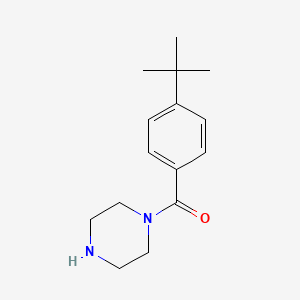

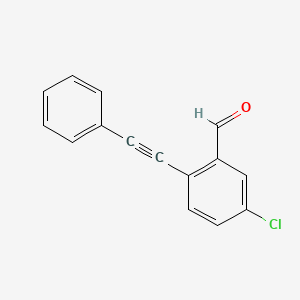
![Tert-butyl (3R,4R)-3-{[2-(3,4-dimethoxyphenyl)-ethyl]amino}-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B3088751.png)
![Tert-butyl (3R,4R)-3-{[2-(3-chlorophenyl)ethyl]-amino}-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B3088759.png)
![3-[(2,6-Dimethylmorpholin-4-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3088762.png)
![4-Chloro-3-iodo-1-(propan-2-yl)-1h-pyrazolo[4,3-c]pyridine](/img/structure/B3088769.png)
